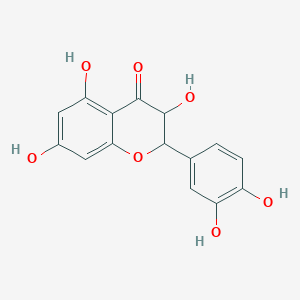
(+/-)-Taxifolin
Cat. No. B2748275
Key on ui cas rn:
98006-93-0
M. Wt: 304.254
InChI Key: CXQWRCVTCMQVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07348475B2
Procedure details


Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.


Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
vanillin
Yield
1%

Name
DMACA

Name
catechin
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[C:33](=O)[CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1>Cl.CO>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[CH2:33][CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1
|
Inputs


Step One
Step Two
|
Name
|
dimethylaminocinnamaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1C2C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Lyophilized extract for 100 mg of dry kernels
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 0.5 mL of vanillin
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produces bright red color
|
Outcomes


Product
|
Name
|
vanillin
|
|
Type
|
product
|
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 1% |
|
Name
|
DMACA
|
|
Type
|
product
|
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
|
Name
|
catechin
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07348475B2
Procedure details


Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.


Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
vanillin
Yield
1%

Name
DMACA

Name
catechin
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[C:33](=O)[CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1>Cl.CO>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[CH2:33][CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1
|
Inputs


Step One
Step Two
|
Name
|
dimethylaminocinnamaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1C2C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Lyophilized extract for 100 mg of dry kernels
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 0.5 mL of vanillin
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produces bright red color
|
Outcomes


Product
|
Name
|
vanillin
|
|
Type
|
product
|
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 1% |
|
Name
|
DMACA
|
|
Type
|
product
|
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
|
Name
|
catechin
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
